

Molecular Structure and Catalytic Function

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Compound of Interest

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PI4KII α belongs to a distinct family of type II PI4-kinases, differing significantly from the PI3K-like type III PI4Ks.[2] Its structure and membrane association are critical to its function.

Structural Domains

The crystal structure of PI4KII α reveals a non-typical kinase fold composed of an N-lobe and a C-lobe, which create a groove for ATP binding.[2][8] The N-lobe consists of four α -helices and four β -sheets, while the C-lobe is comprised of seven α -helices and two β -sheets.[2] A key feature is a cysteine-rich CCPCC motif located within the catalytic domain.[6][9] This motif is the site of palmitoylation, a post-translational modification that is essential for the enzyme's tight membrane association and catalytic activity.[5][10] The N-terminus of the protein is a proline-rich disordered region that contains binding sites for regulatory proteins such as the E3 ubiquitin ligase Itch and the adaptor protein 3 (AP-3) complex.[2][6][11]

Catalytic Activity and Regulation

PI4KII α catalyzes the transfer of the γ -phosphate from ATP to the D-4 position of the inositol ring of phosphatidylinositol (PI), generating PI4P.[12] This activity is crucial for maintaining PI4P pools, especially at the Golgi and in endosomal compartments.[5]

The regulation of PI4KII α activity is multi-faceted:

- **Palmitoylation:** Covalent attachment of palmitate to the CCPCC motif is required to anchor the enzyme to the membrane, a prerequisite for its function.[5][10] Mutating the cysteines in this motif to serines converts the enzyme to a peripheral membrane protein and abrogates its kinase activity.[5]

- **Phosphorylation:** Glycogen synthase kinase 3 (GSK3) phosphorylates PI4KII α at two N-terminal sites (Ser5 and Ser47).[13] This phosphorylation event promotes the binding of the AP-3 complex, directing the kinase and its associated cargo for lysosomal trafficking and degradation.[13][14]
- **Ubiquitination:** The E3 ubiquitin ligase Itch directly binds to and ubiquitinates PI4KII α . [11] This interaction appears to be reciprocal, with each protein regulating the other's enzymatic activity, thereby modulating pathways such as Wnt signaling.[11]
- **Protein Interactions:** Binding to partners like the Wnt signaling adaptor Dishevelled (Dvl) or the ubiquitin ligase Itch can modulate its function and recruitment.[11][13]

Cellular Localization and Membrane Trafficking

PI4KII α is an integral membrane protein, a characteristic that distinguishes it from the peripherally associated type III PI4Ks.[2] It is predominantly found on the membranes of the trans-Golgi Network (TGN), early and late endosomes, lysosomes, and synaptic vesicles.[1][2][3][4]

Its role in membrane trafficking is central to its function. The PI4P generated by PI4KII α acts as a lipid signal for the recruitment of clathrin adaptor proteins, including AP-1 and AP-3.[2][11] This function is critical for sorting cargo proteins from endosomes to lysosomes or lysosome-related organelles.[11][15] For example, PI4KII α is required for the lysosomal targeting of the Epidermal Growth Factor Receptor (EGFR) and enzymes involved in sphingolipid metabolism.[2][16] In neurons, PI4KII α is a key component of an enzymatic cycle on synaptic vesicles, where it acts to regenerate PI(4,5)P2 pools necessary for exo-endocytic cycling.[3][4]

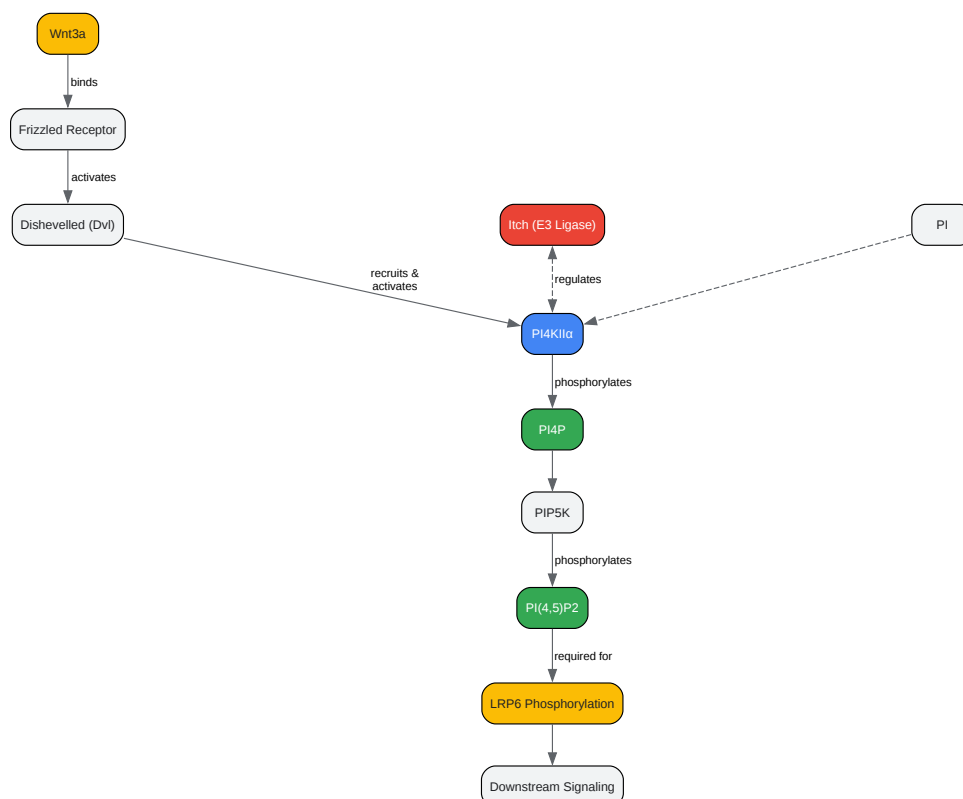
Role in Cellular Signaling

PI4KII α is a key node in several critical signaling pathways, translating extracellular signals into changes in lipid composition and protein trafficking.

Wnt Signaling Pathway

PI4KII α is a crucial component of the canonical Wnt signaling pathway.[6][11] Upon Wnt3a stimulation, the Frizzled receptor activates the scaffold protein Dishevelled (Dvl), which directly interacts with PI4KII α . [6][11] This interaction leads to an increase in local PI4P and

subsequently PI(4,5)P2 levels, which is required for the phosphorylation of the Wnt co-receptor LRP6 and the propagation of the downstream signal.[6] The E3 ligase Itch also localizes to endosomes containing activated Frizzled, where it forms a complex with PI4KII α to modulate the signaling output.[11]



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